![molecular formula C14H10ClFO2 B2763537 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone CAS No. 527751-48-0](/img/structure/B2763537.png)
2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone, also known as 4-chloro-2-fluoroacetophenone, is a synthetic compound that has been studied in a variety of scientific fields. It is a colorless solid with a low melting point and a pungent odor. The compound has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, it has been studied for its potential application in the field of biochemistry and physiology.
Scientific Research Applications
- Researchers have synthesized derivatives of 2-(4-chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone and evaluated their antimicrobial potential . These compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The thiazole nucleus in this compound contributes to its antimicrobial effects.
- The same derivatives were also screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Compounds like d6 and d7 showed significant activity against breast cancer cells .
- Molecular docking studies revealed that several derivatives, including d1, d2, d3, d6, and d7, have good binding affinity within specific protein pockets. These compounds could serve as potential lead molecules for rational drug design .
- The heterocyclic thiazole nucleus in 2-(4-chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .
- Thiazole derivatives often block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .
- Researchers have characterized the molecular structure of related anticancer drugs, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid. Quantum chemical methods were used to optimize the monomer, cyclic dimer, and stacking forms of this compound .
- While not directly related to 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone, indole derivatives share some similarities. Indole compounds have diverse biological and clinical applications, making them an interesting area of study .
- For example, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development .
- Researchers have employed molecular modeling techniques to understand the binding modes of active compounds. These studies provide insights into the interactions between the compound and its target receptors .
Antimicrobial Activity
Anticancer Properties
Thiazole-Based Drug Design
Molecular Structure Characterization
Indole Derivatives and Pharmacological Activity
Chemical Synthesis and Molecular Modeling
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-10-3-1-9(2-4-10)7-14(18)12-8-11(16)5-6-13(12)17/h1-6,8,17H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQFRUBBOCSQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.